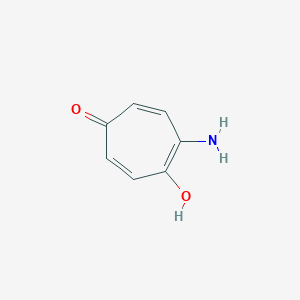
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one (AHCT) is a chemical compound that belongs to the cycloheptatrienone family. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 161.17 g/mol. AHCT has been widely studied due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mecanismo De Acción
The exact mechanism of action of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has antioxidant properties and can scavenge free radicals. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the production of nitric oxide, which is involved in the inflammatory response. In vivo studies have demonstrated that 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one can reduce inflammation in animal models of arthritis and colitis. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is also soluble in water, which makes it easy to prepare solutions for experiments. However, 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is also relatively new and has not been extensively studied, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one. One potential area of research is the development of new materials using 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have unique optical properties, which may make it useful in the development of new sensors and imaging agents. Another potential area of research is the study of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one as a plant growth regulator. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have potential applications in agriculture, and further research in this area may lead to the development of new crop protection strategies. Finally, further research is needed to fully understand the mechanism of action of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one and its potential applications in medicine.
Métodos De Síntesis
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one can be synthesized by the reaction of 2,4,6-cycloheptatrien-1-one with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one as the major product along with some minor by-products. The synthesis of 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has also been investigated for its potential use as a fluorescent probe in biological imaging. In agriculture, 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been studied for its potential use as a plant growth regulator. In materials science, 2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one has been investigated for its potential use in the development of new materials such as polymers and coatings.
Propiedades
Número CAS |
15926-48-4 |
|---|---|
Nombre del producto |
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one |
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
4-amino-5-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(9)2-4-7(6)10/h1-4,10H,8H2 |
Clave InChI |
OCJHCMZWHYSFPN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=CC1=O)O)N |
SMILES canónico |
C1=CC(=C(C=CC1=O)O)N |
Sinónimos |
2-Amino-5-hydroxy-2,4,6-cycloheptatrien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



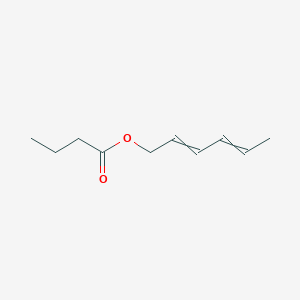
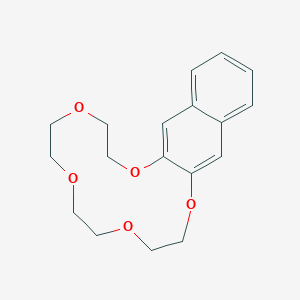
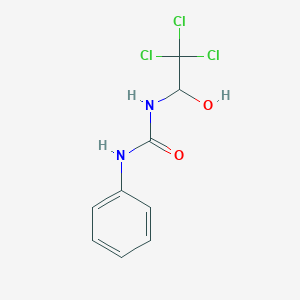
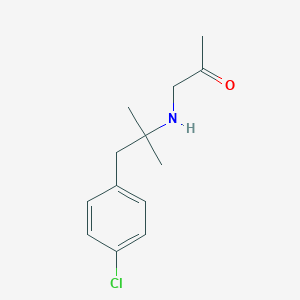
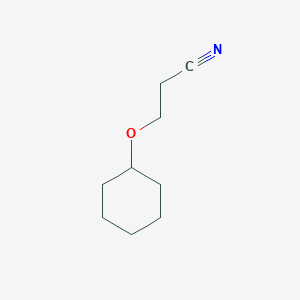
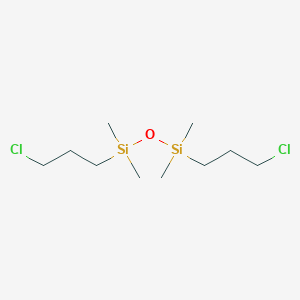
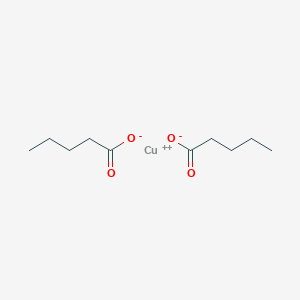
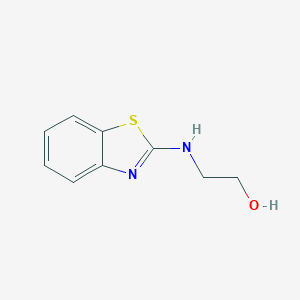
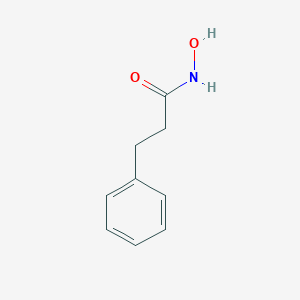
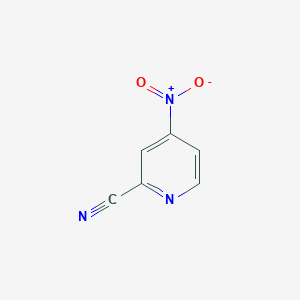
![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
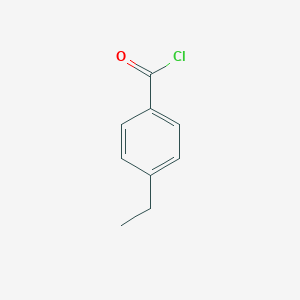

![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)